2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16BrClN4O2S and its molecular weight is 539.83. The purity is usually 95%.
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Biological Activity
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This compound integrates the oxadiazole and quinazolinone moieties, which are known for their diverse pharmacological properties. The objective of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H19BrN4O3S, with a molecular weight of approximately 535.42 g/mol. The structure features a bromophenyl group attached to an oxadiazole ring, which is further linked to a quinazolinone unit via a thioether linkage.
Property | Value |
---|---|
Molecular Formula | C25H19BrN4O3S |
Molecular Weight | 535.42 g/mol |
CAS Number | 2034326-21-9 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and quinazolines exhibit significant antimicrobial properties. A study investigating the antimicrobial activity of various quinazolinone derivatives, including those with oxadiazole substituents, demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The compound was tested against:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
The results showed that compounds with halogen substitutions (like bromine in this case) exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
Anticancer Activity
Quinazoline derivatives have been widely studied for their anticancer properties. The incorporation of the oxadiazole moiety in this compound may enhance its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Studies
- Synthesis and Evaluation : A study synthesized several quinazolinone derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results, particularly those containing oxadiazole rings .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications in the substituents on the quinazoline core significantly impacted the biological activity. Compounds with electron-withdrawing groups like bromine demonstrated higher potency against microbial strains .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-chlorophenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrClN4O2S/c25-17-5-3-4-16(12-17)22-28-21(32-29-22)14-33-24-27-20-7-2-1-6-19(20)23(31)30(24)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHHFJVCVJSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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